4-(2-Methylpyridin-3-yl)pyrrolidin-2-one
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Overview
Description
4-(2-Methylpyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of specific oxidants and additives to achieve high selectivity and yield. The process may include the use of transition-metal catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyridin-3-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
4-(2-Methylpyridin-3-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to various biological outcomes . The stereochemistry and spatial orientation of substituents play a crucial role in determining its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one include:
- Pyrrolidin-2-one
- Pyrrolizine
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrolidinone ring with a methylpyridine moiety. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-methylpyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-9(3-2-4-11-7)8-5-10(13)12-6-8/h2-4,8H,5-6H2,1H3,(H,12,13) |
InChI Key |
RBDJUTADHPDOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CC(=O)NC2 |
Origin of Product |
United States |
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